4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 941958-15-2, molecular formula C23H18N4OS, molecular weight 398.48 g/mol) is a fully synthetic small molecule belonging to the benzothiazole-benzamide class. It features a 4-cyanobenzamide core linked to a 4,7-dimethylbenzo[d]thiazol-2-yl moiety via an amide nitrogen that is additionally substituted with a pyridin-4-ylmethyl group.

Molecular Formula C23H18N4OS
Molecular Weight 398.48
CAS No. 941958-15-2
Cat. No. B2891145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
CAS941958-15-2
Molecular FormulaC23H18N4OS
Molecular Weight398.48
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C23H18N4OS/c1-15-3-4-16(2)21-20(15)26-23(29-21)27(14-18-9-11-25-12-10-18)22(28)19-7-5-17(13-24)6-8-19/h3-12H,14H2,1-2H3
InChIKeyYRHWHRXVQAARDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 941958-15-2): Chemical Identity and Baseline Characterization


4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 941958-15-2, molecular formula C23H18N4OS, molecular weight 398.48 g/mol) is a fully synthetic small molecule belonging to the benzothiazole-benzamide class. It features a 4-cyanobenzamide core linked to a 4,7-dimethylbenzo[d]thiazol-2-yl moiety via an amide nitrogen that is additionally substituted with a pyridin-4-ylmethyl group [1]. The compound is catalogued in the ZINC database (ZINC33723636) as a for-sale screening compound with a calculated logP of 4.94, but it carries no annotated biological activity in any public database as of the latest ChEMBL release [1]. This absence of pre-existing target annotations positions the compound as a clean-slate chemical probe for de novo phenotypic screening or targeted assay panels where structural novelty is a key selection criterion.

Why Generic Substitution of 4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide Is Scientifically Unsound


Substituting this compound with a generic benzothiazole-benzamide or a closely related analog is not scientifically justified because minor positional changes in the benzothiazole dimethyl substitution pattern and pyridylmethyl regioisomerism profoundly alter both physicochemical properties and biological activity. Published structure-activity relationship (SAR) data on cyano-benzothiazole derivatives demonstrate that the position of methyl substituents on the benzothiazole ring dictates aqueous solubility, cellular antiproliferative potency, and the ability to induce cell-cycle arrest and apoptosis [1]. For example, among amidino-benzothiazole analogs, compounds bearing a methyl group at the C-6 position of the pyridine ring showed drastic, concentration- and time-dependent cell-cycle perturbations, while the corresponding cyano derivatives (11–17) exhibited markedly reduced activity due to poor solubility—differences directly attributable to specific substitution patterns [1]. Similarly, the choice between pyridin-4-ylmethyl and pyridin-2-ylmethyl regioisomers alters both the three-dimensional pharmacophore presentation and hydrogen-bonding capacity, making generic interchange scientifically indefensible.

Quantitative Differentiation Evidence for 4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 941958-15-2) Against Closest Analogs


Regioisomeric Differentiation: Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl Substitution

The target compound bears a pyridin-4-ylmethyl substituent, whereas the closest commercially available analog, 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, carries the pyridinylmethyl group at the 2-position . This regioisomeric difference alters the spatial orientation of the pyridine nitrogen lone pair, which is critical for hydrogen-bond interactions with target protein hinge regions. Published QSAR analysis on benzothiazole-benzamide derivatives indicates that the spatial distribution of pharmacophoric features on the molecular surface is a principal determinant of antiproliferative activity, with molecular polarizability and pharmacophore topology being the dominant descriptors [1]. No head-to-head biological comparison between the 4-ylmethyl and 2-ylmethyl regioisomers has been published, but the structural distinction is non-trivial for target engagement.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Benzothiazole Dimethyl Substitution Pattern: 4,7-Dimethyl vs. 4,5-Dimethyl vs. 5,7-Dimethyl Isomers

The target compound bears methyl groups at the 4- and 7-positions of the benzothiazole ring, distinguishing it from the 4,5-dimethyl isomer (CAS 886945-80-8) and the 5,7-dimethyl isomer (CAS 1215328-00-9) . Published SAR on benzothiazole-containing tertiary amides shows that the position of methyl substituents on the benzothiazole ring directly modulates antiproliferative potency against cancer cell lines. For instance, compound F10 in a related benzothiazole-amide series achieved IC50 values of 0.035 μM (MGC-803), 0.049 μM (SGC-7901), 0.182 μM (HCT-116), and 2.11 μM (PC-3), with activity attributed to the specific spatial arrangement of substituents enabling colchicine-site tubulin binding (tubulin polymerization IC50 = 1.9 μM) [1]. While F10 is not a direct structural match, the SAR principle—that methyl group positioning on the benzothiazole scaffold is a critical activity determinant—is directly transferable to the differentiation of 4,7-dimethylbenzothiazole from other regioisomers. No published biological data exist for a head-to-head comparison of 4,7- vs. 4,5- or 5,7-dimethylbenzothiazole congeners within the 4-cyano-N-(pyridin-4-ylmethyl)benzamide series.

Medicinal Chemistry Anticancer Agents Tubulin Polymerization Inhibition

Cyano vs. Acetyl Substituent at the 4-Position of the Benzamide Ring: Impact on Hydrogen-Bonding and Electrophilicity

The target compound bears a 4-cyano group on the benzamide ring, whereas several commercially available analogs carry a 4-acetyl substituent (e.g., 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide) . The cyano group (–C≡N) is a strong electron-withdrawing group (Hammett σp = 0.66) with a linear geometry and potential for weak hydrogen-bond acceptance, while the acetyl group (–C(=O)CH3) is a moderate electron-withdrawing group (σp = 0.50) with a tetrahedral carbonyl capable of stronger hydrogen-bond acceptance. Published QSAR modeling on cyano-benzothiazole derivatives demonstrated that molecular polarizability and the spatial distribution of pharmacophoric features are the primary determinants of antiproliferative potency [1]. The cyano group's contribution to molecular polarizability differs from that of the acetyl group, and the cyano derivatives studied by Ćaleta et al. showed considerably less pronounced antiproliferative activity than their amidino counterparts precisely because of physicochemical properties (poor aqueous solubility) driven in part by the cyano substituent [1]. This solubility limitation, while a liability in that specific cell-based assay context, may be advantageous for applications requiring membrane permeability or for targeting intracellular compartments with lower aqueous accessibility.

Medicinal Chemistry Covalent Inhibitor Design Electrophilic Warhead

Absence of Annotated Biological Activity as a Differentiator for Phenotypic Screening

The target compound has no known biological activity annotations in any public database, including ChEMBL, BindingDB, and PubChem, as confirmed by the ZINC database (ZINC33723636) [1]. In contrast, many structurally related benzothiazole-benzamides have been profiled against kinase panels, GPCRs, or ion channels [2]. This absence of target annotation constitutes a functional differentiation: the compound is a true 'dark chemical matter' entity suitable for unbiased phenotypic screening where pre-existing target bias is undesirable. The compound's calculated logP of 4.94 and molecular weight of 398.48 g/mol place it within acceptable drug-like chemical space (Lipinski Rule of Five compliant: no violations) [1], making it suitable for cell-based assays without the confounding influence of known polypharmacology.

Phenotypic Screening Chemical Biology Drug Discovery

Synthetic Accessibility and Building-Block Utility vs. Screening-Only Analogs

The compound's structure incorporates three synthetically addressable handles: (i) the 4-cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group; (ii) the pyridin-4-ylmethyl tertiary amine, which can undergo N-oxide formation or quaternization; and (iii) the benzothiazole C-2 position, which can participate in electrophilic substitution . In contrast, 4-acetyl analogs lack the cyano group's versatility for subsequent derivatization (cyano → acid, amide, amine, tetrazole), while the 4,5-dimethyl isomer presents steric hindrance at C-5 that may impede certain electrophilic substitution reactions at the benzothiazole ring. The compound is listed as 'For-Sale' in the ZINC database since 2015-08-07 [1], indicating sustained commercial availability, whereas several regioisomeric analogs have intermittent stock status.

Organic Synthesis Chemical Building Block Medicinal Chemistry

Recommended Application Scenarios for 4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 941958-15-2)


Unbiased Phenotypic Screening for Novel Anticancer Hit Identification

Given its lack of pre-annotated biological targets and drug-like physicochemical properties (logP = 4.94, MW = 398.48, zero Lipinski violations), this compound is ideally suited as a 'dark chemical matter' entry in high-content phenotypic screening campaigns against cancer cell line panels. The class-level SAR from Ćaleta et al. (2009) demonstrates that benzothiazole derivatives with appropriate substitution patterns can induce cell-cycle arrest and apoptosis in tumor cells, while the absence of specific target annotation for this compound means it will not introduce pre-existing kinase or GPCR bias into the screening cascade [1]. The 4-cyano group's electron-withdrawing character may confer intracellular accumulation properties distinct from 4-acetyl analogs, as suggested by the solubility-activity relationship established for cyano-benzothiazoles [1].

Kinase Inhibitor Scaffold-Hopping Library Design Using the Pyridin-4-ylmethyl Hinge-Binder Pharmacophore

The pyridin-4-ylmethyl substituent presents a geometrically distinct hydrogen-bond acceptor vector compared to pyridin-2-ylmethyl or pyridin-3-ylmethyl regioisomers, making this compound a valuable diversity element in kinase-focused combinatorial libraries. QSAR analysis on related benzothiazole-benzamides confirms that the spatial distribution of pharmacophoric features is the primary determinant of biological activity [1]. When designing a targeted kinase library, including both the 4-ylmethyl and 2-ylmethyl regioisomers ensures comprehensive exploration of the hinge-binding hydrogen-bond geometry space, which is critical for identifying selective kinase inhibitors.

Medicinal Chemistry Derivatization Campaign Using Orthogonal Synthetic Handles

This compound serves as an advanced intermediate for parallel SAR exploration due to its three orthogonal derivatization sites: (i) the 4-cyano group can be converted to carboxylic acids, primary amides, aminomethyl groups, or tetrazoles; (ii) the pyridin-4-ylmethyl nitrogen can undergo N-oxide formation, quaternization, or dealkylation; and (iii) the benzothiazole ring can be functionalized via electrophilic aromatic substitution . The ZINC database confirms sustained commercial availability since 2015, ensuring supply continuity for multi-round SAR campaigns [2]. The 4,7-dimethyl substitution pattern on the benzothiazole ring provides a hydrophobic anchor that, when combined with modifications at the cyano or pyridyl positions, enables systematic exploration of lipophilic pocket interactions.

Computational Drug Design: Benchmark Compound for Docking and Pharmacophore Model Validation

Because this compound has no known biological activity, it serves as an ideal negative-control benchmark for validating computational docking models and pharmacophore hypotheses. Its structural features—a benzothiazole core, a 4-cyanobenzamide, and a pyridin-4-ylmethyl group—cover common pharmacophoric elements (hydrogen-bond acceptor, aromatic ring systems, hydrophobic methyl groups) without the confounding influence of known polypharmacology [1]. The compound's availability in the ZINC database with pre-calculated 3D representations facilitates its use in retrospective virtual screening validation, where it can be employed to test the false-positive rate of docking algorithms against kinase or GPCR targets.

Quote Request

Request a Quote for 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.